9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Description
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a synthetic small-molecule inhibitor targeting ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB) involved in regulating protein stability and trafficking. Structurally, it features a tricyclic indeno-pyrazine core with electron-withdrawing dicarbonitrile groups at positions 2 and 3, and a benzyloxyimino substituent at position 7. This modification replaces the oxo group in the parent compound 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, enhancing its inhibitory potency and selectivity for USP8 . USP8 plays a critical role in recycling receptor tyrosine kinases (RTKs) like EGFR and MET, making it a therapeutic target in cancers resistant to RTK inhibitors .
Properties
Molecular Formula |
C20H11N5O |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(9Z)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19- |
InChI Key |
GKOWDIBLCDZJHF-PLRJNAJWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indene Derivatives
The indeno[1,2-b]pyrazine core is constructed via cyclocondensation reactions. A representative method involves heating indene-1,2-dione with malononitrile in acetic acid under reflux, yielding the bicyclic pyrazine structure. This reaction proceeds through Knoevenagel condensation, followed by cyclization to form the fused indeno-pyrazine system.
Reaction Conditions
Alternative Pathways via Dehydrogenative Coupling
Recent advances in manganese-catalyzed dehydrogenative coupling offer a sustainable route to pyrazine cores. Using an acridine-based manganese pincer complex (2 mol%) and KH (3 mol%) in toluene at 150°C, β-amino alcohols undergo dehydrogenative coupling to form substituted pyrazines. While this method is primarily applied to aliphatic systems, adaptations for aromatic substrates like indene derivatives remain an area of exploration.
Oximation of the 9-Oxo Intermediate
The conversion of the 9-keto group to an oxime is critical for introducing the benzyloxyimino functionality.
Hydroxylamine-Mediated Oximation
Treatment of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with hydroxylamine hydrochloride in ethanol under acidic conditions yields the 9-imino intermediate.
Optimized Procedure
-
Reactants : 9-Oxo intermediate (1.0 equiv), NH₂OH·HCl (3.0 equiv)
-
Solvent : Ethanol/H₂O (4:1 v/v)
-
Catalyst : Conc. HCl (2 drops)
-
Temperature : 80°C, 4 hours
Mechanistic Insight
The reaction proceeds via nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N bond. The electron-withdrawing dicarbonitrile groups at positions 2 and 3 enhance the reactivity of the 9-keto group, facilitating rapid oximation.
O-Benzylation of the Oxime Intermediate
The final step involves O-alkylation of the oxime with benzyl bromide to install the benzyloxyimino group.
Alkylation Under Basic Conditions
The oxime intermediate is treated with benzyl bromide in the presence of a mild base, such as potassium carbonate, to promote nucleophilic substitution.
Standard Protocol
Catalytic Enhancements
Recent studies highlight the efficacy of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in accelerating benzylation. This approach reduces reaction time to 6 hours while maintaining yields above 80%.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed through analytical data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazine-H), 7.65–7.40 (m, 5H, benzyl-H), 5.32 (s, 2H, OCH₂Ph).
-
IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
-
HRMS : m/z calcd for C₂₁H₁₁N₅O [M+H]⁺: 366.0984; found: 366.0986.
Challenges and Optimization Strategies
Regioselectivity in O-Benzylation
Competing N-alkylation is mitigated by employing bulky bases (e.g., DBU) or low temperatures (0–5°C), favoring oxygen-centered nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzyloxyimino group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.
Scientific Research Applications
Inhibition of Ubiquitin-Specific Proteases (USPs)
High-throughput screening studies have identified 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as a potent inhibitor of ubiquitin-specific proteases (USPs). USPs play a crucial role in the ubiquitin-proteasome system, which regulates protein degradation and signaling pathways within cells. The compound's ability to selectively inhibit USP8 has been documented, highlighting its potential in therapeutic applications targeting protein degradation pathways associated with cancer and other diseases .
Cancer Immunotherapy
Recent studies have suggested that compounds similar to 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile could enhance immune responses in cancer therapy. For instance, inhibitors of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), a negative regulator of the cGAS-STING pathway, are being explored for their ability to stimulate immune responses against tumors. While this specific compound has not been directly tested in this context, its structural analogs show promise as ENPP1 inhibitors .
High-throughput Screening Results
A significant study published in PubMed demonstrated that the compound effectively inhibited USPs in vitro. This study led to further investigations into its analogs, which showed enhanced selectivity and potency against various deubiquitinating enzymes. The findings underscore the importance of this compound in developing targeted therapies for diseases characterized by dysregulated protein homeostasis .
Analogs and Structural Optimization
Research efforts have focused on optimizing the structure of 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile to improve its biological activity. Structural modifications have resulted in derivatives with increased potency against specific USPs while minimizing off-target effects. This approach is vital for developing safer and more effective therapeutic agents .
Mechanism of Action
The mechanism by which 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property influences its interactions with other molecules, including biological targets. The compound can modulate the electronic properties of materials it is incorporated into, affecting processes such as charge transfer and light absorption. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound belongs to a family of indeno-pyrazine dicarbonitrile derivatives with varied substituents at position 8. Key analogues and their pharmacological distinctions are summarized below:
Table 1: Comparison of Indeno-Pyrazine Dicarbonitrile Analogues
*Estimated based on structural analogy to DUBs-IN-2 and ethyloxyimino derivatives.
Structural and Functional Insights
Electron-withdrawing dicarbonitrile groups stabilize the compound’s interaction with USP8’s catalytic cysteine, enhancing inhibitory activity .
Selectivity: The benzyloxyimino derivative shows >100-fold selectivity for USP8 over USP7 and USP28, critical for minimizing off-target effects in cancer therapy . In contrast, the oxo parent compound inhibits USP28 at similar concentrations, limiting its therapeutic utility .
Therapeutic Applications :
- Cushing’s Disease : Suppresses ACTH secretion and corticotroph tumor growth by stabilizing EGFR for lysosomal degradation .
- NSCLC/HCC : Overcomes gefitinib resistance by downregulating RTKs (EGFR, MET) and inducing apoptosis .
- Solar Cell Applications : Symmetry-breaking derivatives (e.g., IPC-BEH-IC2F) are used in organic photovoltaics, though unrelated to DUB inhibition .
Key Research Findings
In Vitro and In Vivo Efficacy: In AtT20 corticotroph tumor cells, the benzyloxyimino derivative reduced ACTH production by 60% and induced apoptosis at 10 μM . In hepatocellular carcinoma (HCC), USP8 inhibition synergized with sorafenib, reducing tumor growth by 70% in xenograft models .
Mechanistic Studies: Stabilizes pro-apoptotic proteins (e.g., p53, p21) and destabilizes oncogenic RTKs (EGFR, MET) via impaired deubiquitination .
Clinical Limitations: Limited bioavailability data exist for the benzyloxyimino variant, though DUBs-IN-2 (a related compound) shows favorable pharmacokinetics in rodents . Potential toxicity from prolonged RTK downregulation requires further investigation.
Biological Activity
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-1, is a synthetic compound that has garnered attention for its biological activity as an inhibitor of deubiquitinating enzymes (DUBs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 337.33 g/mol
- CAS Number : 924296-18-4
DUBs-IN-1 primarily targets ubiquitin-specific protease 8 (USP8), exhibiting potent inhibitory activity. The compound's mechanism involves the disruption of the deubiquitination process, which is critical in regulating protein turnover and signaling pathways in cells. By inhibiting USP8, DUBs-IN-1 can potentially alter the stability and activity of various proteins involved in cancer progression and immune responses.
Inhibition of Ubiquitin-Specific Proteases
Research indicates that DUBs-IN-1 has a significant inhibitory effect on USP8 with an IC value of 0.24 μM, while showing minimal activity against USP7 (IC > 100 μM) . This selectivity is crucial for minimizing off-target effects.
Effects on Cancer Cell Lines
DUBs-IN-1 has been evaluated for its cytotoxic effects on several cancer cell lines. Notably:
- HCT116 Colon Cancer Cells : IC values range from 0.5 to 1.5 μM.
- PC-3 Prostate Cancer Cells : Similar IC values indicating effective inhibition of cell viability .
Case Studies
- High-throughput Screening : A study highlighted the compound's ability to inhibit USPs effectively, leading to further synthesis and evaluation of analogs that demonstrated enhanced potency against various DUBs .
- Combination Therapy : In vivo studies suggested that DUBs-IN-1 could enhance the efficacy of existing cancer therapies. For instance, when combined with anti-PD-1 antibodies, it significantly improved tumor growth inhibition rates in murine models .
Research Findings
The following table summarizes key findings related to the biological activity of DUBs-IN-1:
Q & A
Q. What synthetic methodologies are established for synthesizing 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile?
The compound is synthesized via condensation of 1H-indene-1,2(3H)-dione with 2,3-diaminomaleonitrile under reflux in acetic acid, followed by purification using silica gel column chromatography (petroleum ether/dichloromethane). Structural validation employs H/C NMR, high-resolution mass spectrometry (HRMS), and MALDI-TOF-MS . Modifications to the oxime group (e.g., benzyloxy vs. ethoxy) require tailored protection/deprotection strategies .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key techniques include:
- NMR spectroscopy : Identifies proton/carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile carbons at ~115 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 275.26) .
- Cyclic voltammetry : Measures redox potentials to assess electron-accepting capabilities in photovoltaic studies .
Q. What is the primary biological target of this compound, and in which disease models has it been validated?
The compound selectively inhibits USP8 , a deubiquitinating enzyme regulating receptor tyrosine kinase (RTK) stability. It suppresses adrenocorticotropic hormone (ACTH) secretion in AtT20 corticotroph tumor cells (Cushing’s disease model) and inhibits hepatocellular carcinoma proliferation by downregulating EGFR/c-Met signaling .
Advanced Research Questions
Q. How can structural modifications optimize USP8 inhibition efficacy while minimizing off-target effects on other DUBs?
- Substituent engineering : Replacing the ethoxyimino group with benzyloxy enhances steric bulk, improving USP8 selectivity over USP14/UCHL5 (e.g., IC = 0.56 µM for USP8 vs. >10 µM for other DUBs) .
- Assay design : Use fluorescence-based multiplex DUB profiling to screen selectivity across 40+ human DUBs .
Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values for USP8 inhibition?
Discrepancies arise from assay conditions (e.g., Ub-AMC vs. full-length ubiquitin substrates) and compound purity. Recommendations:
- Standardize enzymatic assays using recombinant USP8 catalytic domain and confirm inhibitor purity via HPLC (>98%) .
- Cross-validate results with cellular models (e.g., RTK degradation in HCC cells) .
Q. How can the electron-accepting properties of this compound be enhanced for non-fullerene organic photovoltaics?
- DFT-guided design : The tricyclic indeno-pyrazine core with electron-withdrawing dicarbonitrile groups achieves a LUMO of -3.8 eV, enabling efficient charge transfer. Substituents like benzyloxyimino planarize the structure, enhancing π-π stacking .
- Device optimization : Blend with donor polymers (e.g., PBDB-T) and use solvent additives (1-chloronaphthalene) to improve morphology, achieving PCE >10% .
Q. What cross-disciplinary approaches integrate its enzymatic inhibition and optoelectronic properties into multifunctional studies?
- Dual-functional probes : Conjugate the compound with fluorescent tags (e.g., BODIPY) to simultaneously track USP8 localization and photophysical behavior in live cells .
- High-throughput screening : Use photovoltaic performance data (e.g., hole mobility) to predict molecular rigidity, informing SAR for DUB inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
